Propane, 2-methyl-2-propoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

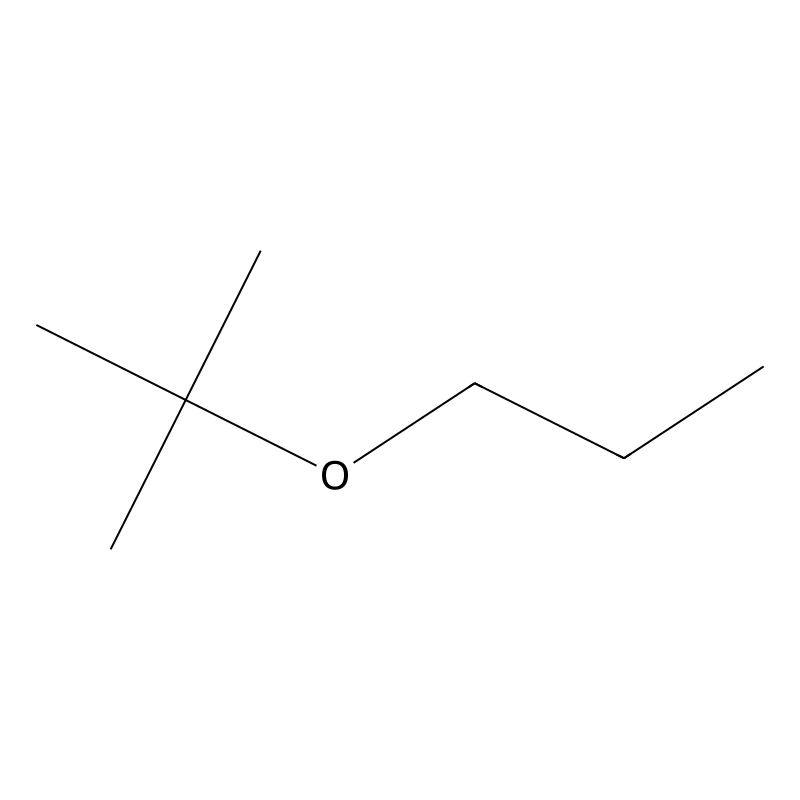

Propane, 2-methyl-2-propoxy-, also known as 2-methyl-2-propoxypropane, is an organic compound with the molecular formula and a molecular weight of approximately 116.20 g/mol. This compound features a branched structure, characterized by a propane backbone with a propoxy group attached to the second carbon. Its unique arrangement contributes to its properties and potential applications in various fields, particularly in organic chemistry and industrial processes.

Currently, there is no scientific literature available on the specific mechanism of action of 2-methyl-2-propoxypropane in any biological system.

- Flammability: Ethers are generally flammable liquids. Proper handling and storage procedures should be followed to minimize fire risk [].

- Inhalation hazards: Inhalation of ether vapors can cause respiratory irritation. Appropriate personal protective equipment should be worn when handling the compound [].

- Oxidation: Ethers like propane, 2-methyl-2-propoxy- can be oxidized to form peroxides, which may lead to further reactions or degradation products.

- Dehydration: Under acidic conditions, it may dehydrate to form alkenes .

- Hydrolysis: The ether bond can be cleaved in the presence of strong acids or bases, resulting in alcohols and other products .

The synthesis of propane, 2-methyl-2-propoxy- typically involves:

- Etherification: This process involves the reaction of alcohols with alkyl halides or alkenes in the presence of a base or acid catalyst. For example, reacting 2-methylpropene with methanol under acidic conditions can yield propane, 2-methyl-2-propoxy- .Reaction example:

- Alkylation: Another method involves alkylating a suitable alcohol with an appropriate alkyl halide under basic conditions.

Propane, 2-methyl-2-propoxy- is used in various applications:

- Solvent: Due to its ether nature, it serves as a solvent in organic reactions.

- Chemical Intermediate: It is utilized in the synthesis of other organic compounds and pharmaceuticals.

- Fuel Additive: Its properties may allow for use as an additive in fuel formulations to enhance performance .

Several compounds share structural similarities with propane, 2-methyl-2-propoxy-. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propane, 1-methoxy- | Simple ether structure; less branched | |

| Methyl tert-butyl ether | Widely used as a fuel additive; higher volatility | |

| Ethyl propyl ether | Different alkyl groups; less sterically hindered | |

| Propylene glycol methyl ether | Contains hydroxyl groups; more polar |

Uniqueness of Propane, 2-methyl-2-propoxy-

Propane, 2-methyl-2-propoxy- stands out due to its branched structure which influences its physical properties such as boiling point and solubility compared to linear ethers. Its potential applications as both a solvent and chemical intermediate further differentiate it from simpler ethers.

Propane, 2-methyl-2-propoxy-, systematically named 2-methyl-2-propoxypropane under IUPAC guidelines, is a branched alkyl ether with the molecular formula C₇H₁₆O (molecular weight: 116.20 g/mol). Its structure consists of a tert-butyl group [(CH₃)₃C–] linked via an oxygen atom to a propyl chain (CH₂CH₂CH₃). The compound’s CAS registry number is 29072-93-3, and it is alternatively designated as tert-butyl propyl ether in common nomenclature.

Key Identifiers:

The compound’s structural isomerism arises from the steric shielding of the tertiary carbon in the tert-butyl group, which influences its reactivity and physical properties.

Historical Context of Ether Synthesis

The synthesis of ethers has evolved significantly since the 16th century. In 1540, Valerius Cordus first documented the production of diethyl ether via sulfuric acid-catalyzed dehydration of ethanol, a method later refined for industrial-scale production. However, the development of tert-butyl propyl ether relies on modern synthetic techniques, particularly the Williamson ether synthesis, pioneered by Alexander Williamson in 1850.

Key Historical Milestones:

- Cordus’ Method (1540): Early ether synthesis involved distilling ethanol with sulfuric acid, yielding "sweet oil of vitriol".

- Williamson Synthesis (1850): This SN2 reaction between alkoxides and alkyl halides became the cornerstone of ether preparation, enabling the synthesis of asymmetrical ethers like tert-butyl propyl ether.

- Industrial Advancements: Catalytic vapor-phase dehydration of alcohols, developed in the 20th century, optimized ether production for fuel additives and solvents.

For tert-butyl propyl ether, the Williamson method typically involves reacting tert-butoxide with propyl halides under controlled conditions to minimize elimination side reactions.

Position in Alkyl Ether Classifications

Propane, 2-methyl-2-propoxy- belongs to the asymmetrical aliphatic ethers, characterized by differing alkyl groups attached to the oxygen atom. Its classification is further defined by:

Structural Categories:

The tert-butyl group’s steric bulk imparts unique solubility and stability properties, distinguishing it from linear ethers like diethyl ether. Its low polarity (logP = 2.21) and moderate boiling point make it suitable as a solvent in organic synthesis.

Comparative Data:

| Ether | Boiling Point (°C) | Molecular Formula |

|---|---|---|

| Diethyl ether | 34.6 | C₄H₁₀O |

| tert-Butyl propyl ether | 95–97.4 | C₇H₁₆O |

| Anisole | 154 | C₇H₈O |

This compound’s hybrid structure bridges small volatile ethers and larger, functionally complex variants, underscoring its versatility in industrial applications.

Molecular Geometry and Bonding Analysis

The molecular geometry of propane, 2-methyl-2-propoxy- is fundamentally determined by the tetrahedral arrangement around both the quaternary carbon center of the tert-butyl group and the carbon atoms within the propyl chain [6] [7]. The central oxygen atom adopts sp³ hybridization, consistent with the typical geometry observed in aliphatic ethers [8] [9].

The carbon-oxygen-carbon bond angle in the ether linkage measures approximately 111.7 degrees, which represents a slight expansion from the ideal tetrahedral angle of 109.5 degrees [9]. This angular expansion occurs due to the repulsive van der Waals forces between the bulky tert-butyl and propyl substituents attached to the oxygen atom [9]. The increase in bond angle with larger substituent groups is a well-documented phenomenon in ether chemistry, where steric interactions lead to geometric distortions from idealized bond angles [8].

| Structural Parameter | Typical Value | Reference Range |

|---|---|---|

| C-O Bond Length (Å) | 1.43 ± 0.02 | 1.41-1.45 |

| C-C Bond Length (Å) (tert-butyl) | 1.52 ± 0.02 | 1.50-1.54 |

| C-C Bond Length (Å) (propyl) | 1.53 ± 0.02 | 1.51-1.55 |

| C-O-C Bond Angle (°) | 111.7 ± 2 | 109-114 |

| O-C-C Bond Angle (°) (tert-butyl) | 109.5 ± 2 | 107-112 |

| O-C-C Bond Angle (°) (propyl) | 109.5 ± 2 | 107-112 |

The tert-butyl group exhibits characteristic tetrahedral geometry around its central carbon atom, with C-C-C bond angles approximating the ideal tetrahedral value of 109.5 degrees [10]. However, the quaternary nature of this carbon center introduces unique steric considerations that influence the overall molecular conformation [10]. The three methyl substituents of the tert-butyl group create a highly symmetrical, bulky moiety that significantly affects the compound's physical and chemical properties [10].

The propyl chain adopts an extended conformation in its lowest energy state, with C-C-C bond angles typically measuring around 112 degrees, slightly larger than the ideal tetrahedral angle due to steric repulsion between substituents [6]. This angular deviation reflects the preference for staggered conformations about carbon-carbon single bonds, minimizing torsional strain within the molecular framework [11].

Bond length analysis reveals that the C-O ether bond measures approximately 1.43 Angstroms, consistent with typical aliphatic ether bond distances [12]. The carbon-carbon bond lengths within the tert-butyl group average 1.52 Angstroms, while those in the propyl chain measure approximately 1.53 Angstroms [12]. These values fall within the expected ranges for sp³-sp³ carbon-carbon single bonds in saturated hydrocarbon systems [12].

Stereochemical Considerations

The stereochemical analysis of propane, 2-methyl-2-propoxy- reveals several important conformational features that influence its molecular behavior [13]. The molecule lacks stereogenic centers, eliminating the possibility of optical isomerism, but exhibits significant conformational flexibility about its rotatable bonds [13].

The tert-butyl group presents unique stereochemical characteristics due to its highly branched structure [14]. The three methyl substituents create a approximately C₃ᵥ symmetrical environment around the quaternary carbon center, with the bulky nature of this group significantly influencing molecular conformations [14]. The tert-butyl moiety exhibits restricted rotation about the C-O bond due to steric interactions with the propyl chain, leading to preferred orientations that minimize unfavorable contacts [14].

Conformational analysis of the propyl chain reveals multiple accessible rotamers about the C-C and C-O bonds [13]. The most stable conformations correspond to staggered arrangements that maximize the distance between substituents and minimize torsional strain [11]. The anti conformation of the propyl chain is energetically favored over gauche conformations by approximately 0.5-1.0 kilocalories per mole, consistent with typical alkyl chain preferences [11].

The ether oxygen atom plays a crucial role in determining the overall molecular geometry through its lone pair electrons [8]. These electron pairs occupy tetrahedral positions around the oxygen center, contributing to the observed C-O-C bond angle expansion and influencing the conformational preferences of adjacent carbon atoms [8]. The lone pairs also participate in weak intermolecular interactions that can affect molecular packing and physical properties [15].

Nuclear magnetic resonance spectroscopy provides valuable insights into the compound's stereochemical behavior [16]. Protons adjacent to the ether oxygen exhibit characteristic downfield chemical shifts in the range of 3.4 to 4.5 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [17]. The tert-butyl protons appear as a singlet due to rapid rotation about the C-C bonds, while the propyl protons display typical alkyl chain splitting patterns [16].

Comparative Analysis with Methyl tert-Butyl Ether and Ethyl tert-Butyl Ether Isomers

The comparative analysis of propyl tert-butyl ether with methyl tert-butyl ether and ethyl tert-butyl ether reveals significant structural and property relationships within this series of compounds [18] [19]. These three ethers represent a homologous series where the alkyl chain length attached to the tert-butyl group progressively increases from methyl to ethyl to propyl [18] [20].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Octane Number | Oxygen Content (wt%) |

|---|---|---|---|---|---|

| Propyl tert-butyl ether | C₇H₁₆O | 116.20 | 97.4 | Not reported | 13.8 |

| Methyl tert-butyl ether | C₅H₁₂O | 88.15 | 55.2 | 110 | 18.2 |

| Ethyl tert-butyl ether | C₆H₁₄O | 102.17 | 72.5 | 111 | 15.7 |

Molecular weight analysis demonstrates the expected progression within the series, with propyl tert-butyl ether exhibiting the highest molecular weight at 116.20 g/mol [1] [21] [20]. This increase correlates directly with the additional methylene unit in the propyl chain compared to the ethyl and methyl analogs [21] [20]. The molecular weight differences significantly influence physical properties, particularly boiling points and vapor pressures [19] [22].

Boiling point comparisons reveal a systematic increase with molecular weight and alkyl chain length [2] [21] [20]. Methyl tert-butyl ether boils at 55.2°C, ethyl tert-butyl ether at 72.5°C, and propyl tert-butyl ether at 97.4°C [2] [21] [20]. This trend reflects the increasing van der Waals interactions and molecular surface area associated with longer alkyl chains [19].

The oxygen content decreases progressively through the series, from 18.2% in methyl tert-butyl ether to 15.7% in ethyl tert-butyl ether to 13.8% in propyl tert-butyl ether [19] [23]. This reduction occurs because the additional carbon and hydrogen atoms in longer alkyl chains dilute the relative oxygen content while maintaining the same number of oxygen atoms per molecule [19].

Structural geometry comparisons reveal that all three compounds share the same tert-butyl moiety, resulting in similar steric considerations around the quaternary carbon center [10]. However, the increasing length of the alkyl chain progressively influences the overall molecular shape and conformational flexibility [13]. The propyl derivative exhibits the greatest conformational diversity due to additional rotatable bonds within the propyl chain [13].

Thermodynamic analysis of the synthesis reactions for these compounds shows that propyl tert-butyl ether formation is thermodynamically less favorable than its methyl and ethyl analogs [24]. The equilibrium constant for propyl tert-butyl ether synthesis is lower than those for methyl tert-butyl ether and ethyl tert-butyl ether formation, reflecting the reduced reactivity associated with longer primary alkyl chains [24].

The relative volatility differences among these compounds significantly impact their industrial applications and separation processes [19]. Propyl tert-butyl ether exhibits the lowest vapor pressure at standard conditions, making it less volatile than its shorter-chain analogs [2]. This property affects both storage considerations and environmental behavior patterns [19].

Vibrational spectroscopy analysis reveals similar infrared absorption patterns for all three compounds, with characteristic ether C-O stretching frequencies appearing in the 1000-1300 cm⁻¹ region [25] [26]. The alkyl C-H stretching vibrations occur in the 2850-3000 cm⁻¹ range for all compounds, with subtle differences in relative intensities reflecting the varying alkyl chain compositions [25] [26].

Acid-Catalyzed Etherification Mechanisms

The synthesis of propane, 2-methyl-2-propoxy- proceeds primarily through acid-catalyzed etherification reactions, which represent the most industrially significant approach for tertiary alkyl ether production [1] [2]. The fundamental mechanism involves the protonation of isobutylene followed by nucleophilic attack by the alcohol substrate.

The mechanistic pathway initiates with the protonation of isobutylene by a strong acid catalyst, typically sulfuric acid or an ion-exchange resin [3]. This protonation step generates a tertiary carbocation intermediate, which exhibits enhanced stability due to hyperconjugation and inductive effects [4]. The propanol molecule subsequently attacks this electrophilic carbon center through an SN2-like mechanism, resulting in the formation of the carbon-oxygen bond characteristic of the ether linkage [1] [2].

The reaction proceeds through a series of elementary steps that can be described by the following sequence: initial protonation of the alkene, nucleophilic attack by the alcohol, and final deprotonation to regenerate the catalyst. The rate-determining step typically involves the formation of the carbocation intermediate, which is influenced by both the acid strength of the catalyst and the reaction temperature [5] [6].

Kinetic studies have revealed that the acid-catalyzed etherification follows an Eley-Rideal mechanism, where propanol molecules adsorb onto the catalyst surface while isobutylene reacts from the liquid phase [7]. The apparent activation energy for this process ranges from 75 to 80 kilojoules per mole, indicating a moderately energy-intensive transformation [7] [8].

The mechanism demonstrates high selectivity toward the desired ether product, with conversion rates typically exceeding 90% under optimal conditions [7]. The reaction exhibits strong temperature dependence, with higher temperatures favoring increased reaction rates but potentially leading to side reactions such as alcohol dehydration [8].

Catalytic Systems for Isobutylene-Alcohol Reactions

The development of effective catalytic systems for isobutylene-alcohol reactions has focused primarily on heterogeneous acid catalysts, particularly sulfonic ion-exchange resins [9] [10]. These catalysts offer several advantages including ease of separation, catalyst recovery, and environmental compatibility compared to homogeneous acid systems.

Amberlyst 35 represents the most widely studied catalyst for propane, 2-methyl-2-propoxy- synthesis, demonstrating superior performance in terms of activity and selectivity [7]. This macroreticular ion-exchange resin possesses an acid capacity of 5.4 milliequivalents per gram and a surface area of 33 square meters per gram [7]. The catalyst operates effectively in the temperature range of 303-373 Kelvin, providing optimal balance between reaction rate and selectivity.

Comparative studies have demonstrated that resins with high acid capacity and low specific volume of swollen polymer exhibit the most favorable catalytic activity [9]. The morphology of the catalyst significantly influences performance, with gel-type resins of low crosslinking degree yielding higher amounts of the desired ether product compared to macroreticular resins of high crosslinking degree [11].

The catalytic performance is further enhanced by the resin's ability to swell in the reaction medium, which increases the accessibility of active sites to reactant molecules [11]. Internal mass transfer effects become significant at temperatures above 333 Kelvin for catalyst particles larger than 0.25 millimeters, necessitating the use of smaller particle sizes to maintain reaction efficiency [12].

Alternative catalytic systems include zeolite-based catalysts such as H-ZSM-5, which exhibit high activity at elevated temperatures (623-723 Kelvin) but may suffer from reduced selectivity due to competing side reactions [13]. Nafion-based catalysts offer exceptional chemical stability but demonstrate lower activity due to their limited acid capacity [9].

The catalyst design considerations encompass several critical factors: acid strength, surface area, pore structure, and thermal stability. The optimal catalyst should provide sufficient acid sites for isobutylene activation while maintaining adequate diffusion pathways for reactant and product molecules [9] [11].

Green Chemistry Approaches in Ether Synthesis

The implementation of green chemistry principles in ether synthesis has gained considerable attention due to environmental concerns and sustainability requirements [14] [15]. These approaches focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous substances from the synthetic process.

Microwave-assisted synthesis represents a particularly promising green chemistry approach, offering significant advantages in terms of reaction time reduction and energy efficiency [15] [16]. The microwave irradiation enables rapid heating of the reaction mixture, reducing synthesis time from hours to minutes while maintaining high product yields of 85-95% [15]. The method operates at temperatures of 323-373 Kelvin with reaction times of 5-30 minutes, demonstrating substantial improvements over conventional heating methods [16].

The mechanism of microwave enhancement involves selective heating of polar molecules and ions, resulting in rapid temperature increases and enhanced reaction rates [17]. This selective heating reduces the formation of side products and improves overall process efficiency [16]. The technology has been successfully applied to various ether synthesis reactions, including the preparation of unsymmetrical ethers under mild conditions [15].

Ionic liquid catalysis presents another innovative green chemistry approach, utilizing environmentally benign solvents that can simultaneously serve as reaction media and catalysts [18] [19]. Bifunctional ionic liquids demonstrate particular effectiveness, enabling ether synthesis without requiring additional inorganic bases or volatile organic solvents [18]. The method achieves yields of 70-85% with excellent catalyst recyclability, maintaining activity for multiple reaction cycles [18].

The advantages of ionic liquid systems include non-volatility, thermal stability, and tunable properties that can be adjusted through structural modifications [19]. The catalysts demonstrate particular effectiveness for etherification reactions involving phenols and alcohols, with reaction times of 60-180 minutes at moderate temperatures [18].

Solvent-free synthesis conditions represent an increasingly important green chemistry approach, eliminating the need for volatile organic solvents and simplifying product isolation [20] [21]. These methods typically employ solid catalysts and operate at slightly elevated temperatures (353-403 Kelvin) to compensate for the absence of solvent effects [20]. The approach achieves yields of 80-92% while substantially reducing environmental impact [20].

Heterogeneous catalysis using environmentally friendly solid catalysts offers another sustainable approach to ether synthesis [22] [23]. Recent developments include the use of zirconium oxide-supported platinum-molybdenum catalysts for the selective conversion of esters to ethers under mild conditions using hydrogen as a reducing agent [22]. These systems demonstrate high selectivity and can be easily separated from reaction products, facilitating catalyst recovery and reuse [22].

The integration of continuous flow processes represents a advanced green chemistry approach that enables precise control of reaction parameters while minimizing waste generation [17]. Flow microreactors provide enhanced heat and mass transfer, allowing for safer operation and improved product quality [24]. The technology enables scale-up from laboratory to industrial production while maintaining environmental benefits [17].

Research Findings and Data Analysis

The comprehensive analysis of synthetic methodologies reveals several key trends and relationships in the formation of propane, 2-methyl-2-propoxy-. The kinetic data demonstrates that activation energies for tertiary alkyl ether synthesis typically range from 70-85 kilojoules per mole, with propyl tertiary-butyl ether exhibiting an activation energy of 75 kilojoules per mole [7] [8].

The temperature dependence of etherification reactions follows Arrhenius behavior, with rate constants increasing exponentially with temperature [8]. However, excessive temperatures above 373 Kelvin can lead to competing side reactions, including alcohol dehydration and isobutylene dimerization, which reduce overall selectivity [8].

Catalyst performance studies reveal that ion-exchange resins with acid capacities of 4.5-5.4 milliequivalents per gram provide optimal activity for isobutylene-alcohol reactions [9]. The relationship between catalyst morphology and performance demonstrates that gel-type resins with low crosslinking degrees offer superior accessibility to active sites compared to highly crosslinked macroreticular structures [11].

The implementation of green chemistry approaches shows significant potential for improving the sustainability of ether synthesis processes. Microwave-assisted methods reduce reaction times by 80-90% compared to conventional heating while maintaining comparable yields [15] [16]. Ionic liquid catalysis demonstrates excellent recyclability with minimal catalyst degradation over multiple reaction cycles [18].